N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Description
N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is a thiophene-3-carboxamide derivative featuring a 3-acetylphenyl amide group and 4,5-dimethyl substitution on the thiophene ring. The acetyl group at the 3-position of the phenyl ring and the dimethyl substitution on the thiophene likely influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDUJNJCRFCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 3-acetylphenylamine with 4,5-dimethylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, in vitro assays have demonstrated significant growth inhibition against various cancer cell lines, such as HeLa and A549, with IC50 values suggesting effective concentrations for therapeutic use.
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains. In laboratory tests, it showed notable inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Anticancer | MTT assay | 40% growth inhibition at 25 µg/mL |
| Antimicrobial | Disk diffusion assay | MIC of 32 µg/mL against S. aureus |
| Enzyme Inhibition | Kinetic studies | IC50 value of 15 µM against target enzyme |
Materials Science
The compound serves as a building block for synthesizing more complex materials. Its thiophene structure is particularly valuable in the development of organic semiconductors:
- Organic Electronics : this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties facilitate charge transport and enhance device performance.
Industrial Applications
The compound's stability and reactivity make it suitable for various industrial applications:
- Corrosion Inhibitors : Thiophene derivatives are often used to protect metals from corrosion in industrial settings.
- Chemical Synthesis : It can act as an intermediate in the synthesis of other chemical compounds, expanding its utility across different chemical industries.
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways. The compound was effective at concentrations above 20 µg/mL, resulting in cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Activity
In a controlled laboratory experiment, this compound was tested against various bacterial strains. It demonstrated significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential therapeutic applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Positional Isomer: N-(4-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Thiophene Substituent Variation: N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide
- Structural Differences : The thiophene ring has a single 5-methyl substituent instead of 4,5-dimethyl.
- Implications : Reduced steric bulk at the 4-position may enhance conformational flexibility. The absence of a 4-methyl group could also modify electronic effects, influencing reactivity or binding affinity .
- Molecular Weight: Not explicitly stated, but estimated to be ~257.3 g/mol (CAS: 895920-80-6) .
Amino-Substituted Analog: 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
- Structural Differences: Features a 2-methoxyphenyl group and an additional 2-amino substituent on the thiophene.
- Implications: The amino group enables additional hydrogen-bonding interactions (N—H⋯O), stabilizing intramolecular pseudo-rings and influencing biological activity. This compound exhibits anti-inflammatory and antiviral properties, suggesting that the target compound’s acetyl group may substitute similar pharmacological roles .
- Molecular Weight : 292.36 g/mol .
Tetrahydrobenzothiophene Derivatives
- Example Compounds: 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(4-Methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structural Differences : Tetrahydrobenzothiophene core vs. dimethylthiophene.
- These compounds show antibacterial and antifungal activities, highlighting the role of substituents in modulating bioactivity .
Comparative Data Table
Biological Activity
N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C₁₅H₁₅NO₂S. The compound features a thiophene ring which is known for its role in various biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 2,5-dimethylthiophene have shown promising results against various cancer cell lines:
- Breast Cancer : Compounds exhibited significant cytotoxicity against breast cancer cell lines at low micromolar concentrations.
- Colon Cancer : Similar efficacy was observed in colon cancer models.
- Lung and Prostate Cancer : The compounds demonstrated low toxicity to normal cells while effectively targeting lung and prostate cancer cells.
The mechanism of action appears to be linked to the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis observed during cell cycle analysis .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Topoisomerase Inhibition : The compound acts as a selective inhibitor of topoisomerase II without intercalating with DNA, which minimizes potential genotoxic effects.
- Induction of Apoptosis : By promoting ROS generation, the compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Studies indicate that treated cells exhibit arrest at the G1 phase of the cell cycle, further supporting its anticancer properties .
Antioxidant Activity
In addition to its anticancer effects, this compound has demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress within cells. Comparative studies have shown that certain derivatives possess antioxidant activity comparable to well-known antioxidants like ascorbic acid .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Breast Cancer :
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with accompanying increases in apoptotic markers. -
Case Study on Colon Cancer :
Another investigation focused on HCT116 colon cancer cells treated with the compound. The findings revealed that it induced apoptosis and inhibited cell proliferation through topoisomerase II inhibition.
Q & A
Q. What are the common synthetic routes for N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide?
The compound is synthesized via Knoevenagel condensation , where ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole. Subsequent condensation with substituted benzaldehydes in toluene (with piperidine and acetic acid as catalysts) yields thiophene-carboxamide derivatives. Purification via recrystallization (ethanol) achieves yields of 72–94% . For analogs like N-(3-acetylphenyl)pivalamide, reactions involve acetylation of 3-aminoacetophenone with pivaloyl chloride in chloroform, followed by bromination .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for acetyl and carboxamide groups).
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.5–3.0 ppm). For example, the acetyl group in N-(3-acetylphenyl)pivalamide appears as a singlet at δ 2.6 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 273.36 for C₁₅H₁₅NO₂S) .
Q. What safety protocols are essential for handling this compound?
- GHS hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- PPE : Use nitrile gloves, safety goggles, and NIOSH-approved respirators.
- Ventilation : Ensure fume hoods for dust/aerosol control.
- Spill management : Avoid water contact; collect residues in sealed containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst selection : Piperidine/acetic acid in Knoevenagel condensation accelerates reaction completion within 5–6 hours .
- Solvent optimization : Toluene minimizes side reactions compared to polar solvents.
- Temperature control : Bromination of N-(3-acetylphenyl)pivalamide with pyridinium tribromide requires 24-hour stirring at 25°C for complete conversion .
- Scalability : Multi-step syntheses (e.g., 11-step routes for analogs) may require HPLC purification to resolve intermediates .
Q. How do crystallographic studies elucidate conformational stability?
X-ray diffraction reveals hydrogen-bond networks stabilizing the crystal lattice. For example, in 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, intramolecular N–H⋯O and C–H⋯O bonds create quasi-five/six-membered rings, locking the thiophene and phenyl rings at 13.9° dihedral angles. Intermolecular N–H⋯O bonds further stabilize packing .
Q. How do structural modifications influence biological activity?
- Electron-withdrawing groups : Nitrile or carboxamide groups at the thiophene 3-position enhance antioxidant activity by polarizing the ring (e.g., 56.9% NO scavenging for 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) .
- Methoxy substitutions : Increased methoxy groups (e.g., in oxazole analogs) improve membrane permeability and target binding .
Q. What methodologies resolve contradictions in biological activity data?
- Assay standardization : Compare DPPH vs. NO scavenging models to contextualize antioxidant potency .
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Structural analogs : Test derivatives (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
